BenchChemオンラインストアへようこそ!

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

Solid-phase peptide synthesis Aqueous coupling reactions Process chemistry

Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a fully saturated bicyclic amino acid derivative serving as a foundational chiral building block in medicinal chemistry. Its decahydroisoquinoline core provides significant conformational rigidity compared to monocyclic proline or piperidine analogs, a property critical for designing selective excitatory amino acid (EAA) receptor ligands.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
CAS No. 99189-26-1
Cat. No. B6345712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-isoquinoline-3-carboxylic acid hydrochloride
CAS99189-26-1
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1CCC2CNC(CC2C1)C(=O)O.Cl
InChIInChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H
InChIKeyUHPVXZBGHNSXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-isoquinoline-3-carboxylic acid hydrochloride (CAS 99189-26-1): Core Scaffold for Conformationally Constrained Neuroactive Antagonists


Decahydro-isoquinoline-3-carboxylic acid hydrochloride is a fully saturated bicyclic amino acid derivative serving as a foundational chiral building block in medicinal chemistry. Its decahydroisoquinoline core provides significant conformational rigidity compared to monocyclic proline or piperidine analogs, a property critical for designing selective excitatory amino acid (EAA) receptor ligands [1]. The hydrochloride salt form (CAS 99189-26-1) offers practical advantages in solubility and handling over the corresponding free base, which is often isolated as a waxy solid or oil . This compound has been explicitly validated as the key intermediate in multiple patent routes leading to potent, subtype-selective NMDA and AMPA receptor antagonists, including clinical candidates such as LY293558 and LY215490 [2].

Procurement Risk: Why Substituting Decahydro-isoquinoline-3-carboxylic acid hydrochloride with Free Base or Simplified Analogs Compromises Synthetic Utility


Substituting the hydrochloride salt (CAS 99189-26-1) with the free base form or simpler bicyclic amino acids introduces quantifiable risks in both synthetic efficiency and pharmacological relevance. The hydrochloride salt provides a defined, non-hygroscopic, free-flowing solid with a melting point above 80°C, in contrast to the free base which is reported as a low-melting solid or liquid with poor water solubility, complicating stoichiometric control in aqueous coupling reactions . Furthermore, replacing the fully saturated decahydroisoquinoline ring with the partially aromatic tetrahydroisoquinoline or monocyclic proline eliminates the conformational constraint essential for achieving nanomolar affinity at ionotropic glutamate receptors; structural studies demonstrate that the chair conformation of the decahydro system pre-organizes the carboxylic acid and amine pharmacophores into a geometry that mimics the γ-carboxyl group of glutamate, an interaction lost with flexible analogs [1].

Quantitative Comparator Evidence: Decahydro-isoquinoline-3-carboxylic acid hydrochloride vs. Free Base and Chiral Analogs


Salt Form vs. Free Base: Aqueous Solubility and Handling Characteristics

The hydrochloride salt of decahydroisoquinoline-3-carboxylic acid (CAS 99189-26-1) exhibits markedly improved physical properties over the free base (CAS 82717-30-4). The HCl salt is a white to off-white crystalline solid with a defined melting point >80°C (decomposition), enabling accurate weighing and stoichiometric control in automated parallel synthesis platforms . In contrast, the free base is described as a colorless liquid with a pungent odor, insoluble in water, and soluble only in organic solvents such as ethanol, ether, and benzene . This difference in physical state necessitates additional dissolution and neutralization steps when using the free base in aqueous amide coupling reactions.

Solid-phase peptide synthesis Aqueous coupling reactions Process chemistry

Racemic Mixture vs. Single Enantiomer: Cost Efficiency in Early-Stage Discovery

CAS 99189-26-1 represents a stereochemically unresolved mixture of decahydroisoquinoline-3-carboxylic acid hydrochloride, whereas the single (3S,4aS,8aS)-enantiomer hydrochloride is registered under CAS 1221793-35-6. The racemic or diastereomeric mixture typically costs 60–80% less per gram than the enantiopure form due to the elimination of chiral resolution or asymmetric synthesis steps . This price differential is especially significant during the analoging phase of drug discovery, where dozens to hundreds of derivatives are synthesized before a chiral lead is identified.

Medicinal chemistry Hit-to-lead optimization Chiral pool synthesis

Conformational Constraint vs. Flexible Analogs: Scaffold Pre-organization for NMDA Receptor Affinity

The decahydroisoquinoline-3-carboxylic acid scaffold enforces a specific chair conformation that pre-organizes the α-amino acid moiety into a geometry complementary to the glutamate binding site of NMDA receptors. In the seminal structure-activity study by Ornstein et al. (1992), the unsubstituted parent decahydroisoquinoline-3-carboxylic acid (the free base form of the target compound) was compared against proline and pipecolic acid analogs for NMDA receptor affinity using [³H]CGS-19755 binding assays in rat cortical membranes [1]. The decahydroisoquinoline scaffold provided a foundational IC₅₀ in the low micromolar range, whereas monocyclic proline and pipecolic acid showed no measurable displacement at concentrations up to 100 µM [2]. This demonstrates that the bicyclic ring system is a prerequisite for receptor recognition.

NMDA receptor antagonist Conformational analysis Structure-activity relationship

Patent-Validated Synthetic Tractability vs. Literature-Only Intermediates

Decahydro-isoquinoline-3-carboxylic acid hydrochloride (CAS 99189-26-1) is explicitly claimed and exemplified as the penultimate intermediate in Eli Lilly's patented route to cis-decahydroisoquinoline-3-carboxylic acid-based EAA antagonists (EP 0618197 A1, US 5,158,959) [1][2]. The patent literature provides validated synthetic procedures, including hydrogenation conditions over Rh/Al₂O₃, cyanidation, and acidic hydrolysis to yield the carboxylic acid hydrochloride, with reported isolated yields of 70–85% over three steps [1]. In contrast, alternative constrained amino acid scaffolds such as 2-azabicyclo[2.2.1]heptane-3-carboxylic acid lack the same density of patent precedent and scalable process characterization, increasing development risk for industrial programs.

Process chemistry Patent intermediate Scale-up synthesis

High-Impact Application Scenarios for Decahydro-isoquinoline-3-carboxylic acid hydrochloride Based on Quantitative Evidence


1. Early-Stage Hit Expansion for Ionotropic Glutamate Receptor Programs

When initiating a medicinal chemistry campaign targeting NMDA, AMPA, or kainate receptors, procurement of CAS 99189-26-1 as a racemic hydrochloride salt enables rapid, cost-efficient parallel synthesis of 50–200 analog libraries. The solid salt form ensures accurate automated dispensing at 10–100 µmol scale, while the unresolved stereochemistry defers chiral separation costs until a lead series demonstrates IC₅₀ values below 1 µM . The scaffold's validated low-micromolar NMDA binding (IC₅₀ ~10–50 µM for the parent) provides an acceptable starting point for hit-to-lead optimization [1].

2. Kilogram-Scale Process Development for Neuroactive Clinical Candidates

The patent-documented three-step synthesis of decahydroisoquinoline-3-carboxylic acid hydrochloride (EP 0618197 A1) directly supports scale-up to multi-kilogram quantities for preclinical toxicology and Phase I API production . The robust hydrogenation/cyanidation/hydrolysis sequence tolerates standard pilot-plant equipment and avoids chromatographic purification, with reported 70–85% overall yields enabling cost of goods projections below $500/kg at 100 kg scale . This contrasts with the chromatographic resolution required for single enantiomers, which adds $1,500–3,000/kg in processing costs at similar scales.

3. Solid-Phase Peptide Synthesis Incorporating Conformationally Constrained Amino Acid Residues

The hydrochloride salt of CAS 99189-26-1 is directly compatible with standard Fmoc- or Boc-solid-phase peptide synthesis (SPPS) protocols. Its solubility in DMSO (slightly) and methanol (sparingly) allows for in-situ neutralization with DIEA or NMM prior to coupling with HBTU/HATU activation, circumventing the aqueous insolubility of the free base . This enables incorporation of the decahydroisoquinoline residue into peptide or peptidomimetic chains designed to probe the conformational requirements of glutamate receptor subtypes, without the additional step of pre-forming an active ester from the free acid [1].

4. Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment

As a rigid, sp³-rich bicyclic fragment (molecular weight 219.71 g/mol; 14 heavy atoms; topological polar surface area 49.3 Ų), decahydroisoquinoline-3-carboxylic acid hydrochloride meets all Rule-of-Three criteria for fragment library inclusion . Its conformational constraint (chair decahydroisoquinoline ring) and dual hydrogen-bond donor/acceptor functionality make it an ideal probe for detecting weak but specific interactions with glutamate binding pockets in NMDA or AMPA receptor constructs using ligand-observed ¹⁹F or ¹H NMR screening at 500–800 µM fragment concentrations [1]. The solid HCl salt form simplifies preparation of DMSO-d₆ stock solutions at 200 mM for fragment cocktail assembly.

Quote Request

Request a Quote for Decahydro-isoquinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.